3-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
Description
3-CHLORO-N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antibacterial, antifungal, and anti-inflammatory properties.
Properties
Molecular Formula |
C21H24ClN5O2S |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
3-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H24ClN5O2S/c1-4-27(5-2)20-13-15(3)23-21(25-20)24-17-9-11-18(12-10-17)26-30(28,29)19-8-6-7-16(22)14-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25) |
InChI Key |
VONHNUXAWJSAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The key steps include:
Formation of the Pyrimidine Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the Diethylamino Group: This step involves the substitution reaction where the diethylamino group is introduced into the pyrimidine ring.
Formation of the Sulfonamide Linkage: This involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
3-CHLORO-N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial and antifungal agents.
Biological Studies: The compound is used to study the mechanisms of action of sulfonamides and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfisoxazole: Used in the treatment of urinary tract infections.
Uniqueness
3-CHLORO-N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of the diethylamino group and the chlorinated benzene ring, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
